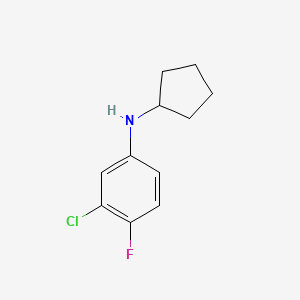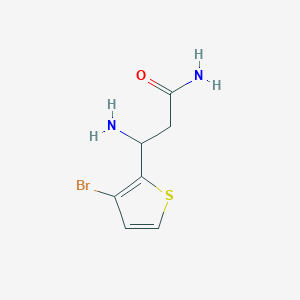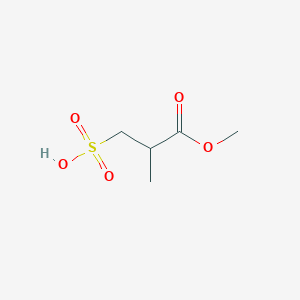
3,5-Dichloro-4-(2-fluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one fluoroethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2-fluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloroaniline with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluoroethanol is replaced by the aniline group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
3,5-Dichloro-4-(2-fluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of chitin in insects, making it useful as an insecticide .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is similar in structure but has a tetrafluoroethoxy group instead of a fluoroethoxy group.
4-Amino-2,6-dichlorophenol: Another related compound with similar applications in the synthesis of agrochemicals.
Uniqueness
3,5-Dichloro-4-(2-fluoroethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8Cl2FNO |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3,5-dichloro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8Cl2FNO/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,1-2,12H2 |
InChI Key |
TVFHLVGAVYGFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCF)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-one](/img/structure/B13276491.png)
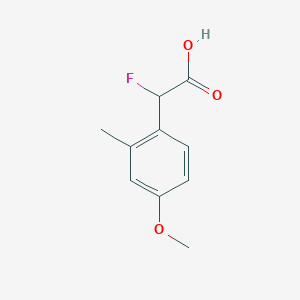

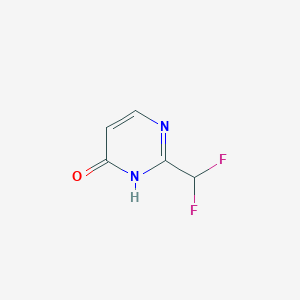
![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)
![Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13276520.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13276530.png)
![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
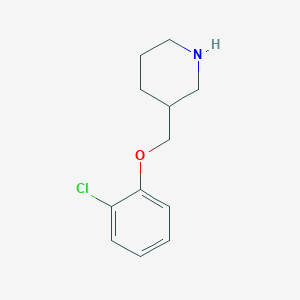
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)
